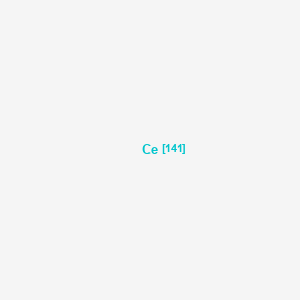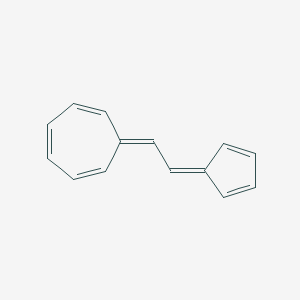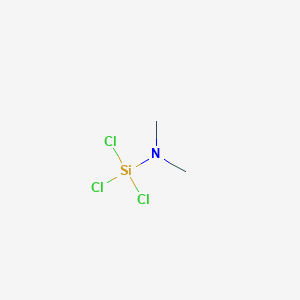
Benzylidene iditol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylidene iditol, also known as 1-benzylidene sorbitol or BIS, is a sugar derivative that has attracted attention in the scientific community due to its potential applications in various fields such as medicine, food industry, and material science. BIS is a crystalline solid that is soluble in water and has a sweet taste.
Mécanisme D'action
The mechanism of action of BIS is not fully understood. However, studies have shown that BIS inhibits the growth of bacteria by disrupting their cell walls. BIS has also been shown to inhibit the growth of cancer cells by inducing cell death.
Biochemical and Physiological Effects:
BIS has been shown to have low toxicity and is well tolerated by the body. Studies have shown that BIS does not have any significant effects on blood glucose levels or insulin secretion. BIS has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
BIS has several advantages for lab experiments. It is easy to synthesize and is readily available. BIS is also stable and can be stored for long periods without degradation. However, BIS has some limitations. It is sensitive to moisture and can easily hydrolyze in the presence of water. BIS also has a low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of BIS. One potential area of research is the use of BIS in the development of new antibacterial agents. BIS can also be studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease. Another area of research is the synthesis of new materials using BIS as a building block. Finally, the use of BIS as a sweetener and a humectant in the food industry can also be further explored.
Conclusion:
Benzylidene iditol is a sugar derivative that has attracted attention in the scientific community due to its potential applications in various fields such as medicine, food industry, and material science. BIS can be synthesized through a condensation reaction between sorbitol and benzaldehyde in the presence of an acid catalyst. BIS has been extensively studied for its potential applications in various fields, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Méthodes De Synthèse
BIS can be synthesized through a reaction between sorbitol and benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, where the hydroxyl group of sorbitol and the carbonyl group of benzaldehyde react to form a double bond. The acid catalyst helps in the formation of the double bond and also aids in the removal of water molecules formed during the reaction. The reaction is carried out at a temperature of around 100°C, and the product is obtained as a white crystalline solid.
Applications De Recherche Scientifique
BIS has been extensively studied for its potential applications in various fields. In the medical field, BIS has been shown to have antibacterial properties and has been used as an additive in dental materials to prevent tooth decay. BIS has also been studied for its potential use in cancer treatment, where it has been shown to inhibit the growth of cancer cells. In the food industry, BIS has been used as a sweetener and a humectant. BIS has also been studied for its potential use in material science, where it has been used as a building block for the synthesis of new materials.
Propriétés
Numéro CAS |
13265-76-4 |
|---|---|
Formule moléculaire |
C20H22O6 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol |
InChI |
InChI=1S/C20H22O6/c21-11-15-18-17(25-19(23-15)13-7-3-1-4-8-13)16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
Clé InChI |
WZACICAIHONNQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
SMILES canonique |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
Autres numéros CAS |
13265-76-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




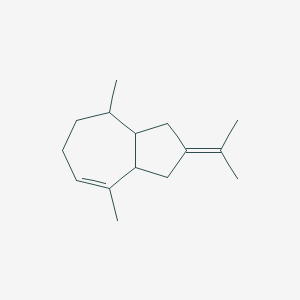
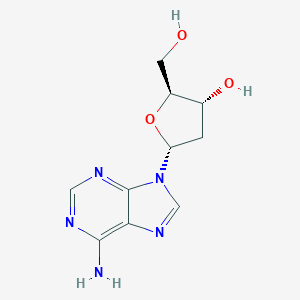
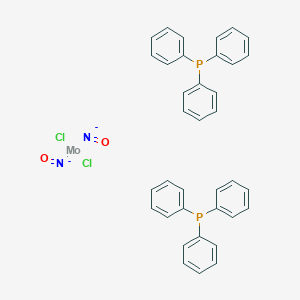



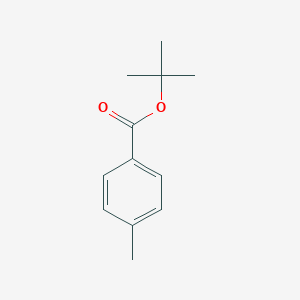
![Spiro[3.4]octan-5-one](/img/structure/B85115.png)
